molecular formula C14H11N7 B8273546 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Cat. No.: B8273546
M. Wt: 277.28 g/mol
InChI Key: QDGQUWYDGWFMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is a heterocyclic compound that features both imidazole and pyrazolopyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the imidazole ring followed by the construction of the pyrazolopyrimidine core. The reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate cyclization .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds include other imidazole and pyrazolopyrimidine derivatives, such as:

  • 1H-Imidazole-4-carboxamide
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
  • 3-(1H-Imidazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Compared to these compounds, 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C14H11N7

Molecular Weight

277.28 g/mol

IUPAC Name

1-[3-(1H-imidazol-5-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H11N7/c15-13-11-5-20-21(14(11)19-8-18-13)10-3-1-2-9(4-10)12-6-16-7-17-12/h1-8H,(H,16,17)(H2,15,18,19)

InChI Key

QDGQUWYDGWFMCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)N)C4=CN=CN4

Origin of Product

United States

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